Ancymidol

Gibberellin biosynthesis Cytochrome P450 Enzyme kinetics

Ancymidol (α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidinemethanol, CAS 12771-68-5) is a pyrimidine-class plant growth retardant that inhibits gibberellin biosynthesis by targeting the cytochrome P450 enzyme ent-kaurene oxidase (CYP701A), which catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. It is a white to off-white crystalline solid with molecular formula C15H16N2O2, molecular weight 256.3 g/mol, melting point 110–111°C, and limited water solubility of approximately 0.65 g/L at 25°C.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
CAS No. 12771-68-5
Cat. No. B087201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAncymidol
CAS12771-68-5
Synonymsancymidol
cyclopropyl-(4-methoxyphenyl)-5-pyrimidinemethanol
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O
InChIInChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)15(18,11-2-3-11)13-8-16-10-17-9-13/h4-11,18H,2-3H2,1H3
InChIKeyHUTDUHSNJYTCAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Ancymidol (CAS 12771-68-5) Procurement Guide: Gibberellin Biosynthesis Inhibitor for Plant Growth Regulation Research


Ancymidol (α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidinemethanol, CAS 12771-68-5) is a pyrimidine-class plant growth retardant that inhibits gibberellin biosynthesis by targeting the cytochrome P450 enzyme ent-kaurene oxidase (CYP701A), which catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid [1]. It is a white to off-white crystalline solid with molecular formula C15H16N2O2, molecular weight 256.3 g/mol, melting point 110–111°C, and limited water solubility of approximately 0.65 g/L at 25°C . Commercial formulations containing ancymidol are used to produce compact container-grown ornamental plants including chrysanthemums, Easter lilies, and poinsettias [2].

Target Enzyme
CYP701A (ent-kaurene oxidase) inhibition; gibberellin biosynthesis research
Growth Regulation
Plant growth retardant studies; dose-response experiments in ornamental and model species
Tissue Culture
Micropropagation protocols requiring shoot proliferation and compact morphology

Why Ancymidol (CAS 12771-68-5) Cannot Be Interchanged with Paclobutrazol, Uniconazole, or Flurprimidol


Although ancymidol shares the CYP701A ent-kaurene oxidase target with other azole-type and pyrimidine-class plant growth retardants (PGRs), direct comparative studies reveal quantitative differences in enzyme binding affinity, whole-plant growth suppression potency, and off-target enzymatic profiles that preclude generic substitution. Ancymidol exhibits a Ki of approximately 2 nM for ent-kaurene oxidation inhibition, yet in whole-plant drench applications its activity is approximately 4- to 8-fold lower than flurprimidol or uniconazole and 2-fold lower than paclobutrazol in Lantana camara [1]. Furthermore, while ancymidol inhibits cellulose synthesis as an off-target effect, uniconazole and paclobutrazol additionally inhibit CYP707A (ABA 8'-hydroxylase), altering abscisic acid catabolism in ways ancymidol does not [2]. These quantitative and mechanistic distinctions mandate compound-specific validation rather than in-class substitution for reproducible experimental and commercial outcomes.

Enzyme Affinity
CYP701A binding affinity diverges from uniconazole/paclobutrazol; concentration-response cannot be assumed equivalent.
Off-Target Profiles
Uniconazole/paclobutrazol inhibit CYP707A (ABA catabolism), altering ABA levels; ancymidol’s off-target profile differs (cellulose synthesis).
Flowering Timing
Uniconazole may delay anthesis in lilies; ancymidol does not, affecting scheduling in flowering-time-sensitive protocols.

Quantitative Comparative Evidence: Ancymidol (CAS 12771-68-5) Versus Closest Analogs


Enzyme Inhibition Affinity: Ancymidol Ki Versus Ent-Kaurene Oxidase Inhibition by Other CYP701A Inhibitors

Ancymidol inhibits ent-kaur-16-ene oxidation in microsomal preparations from immature Marah macrocarpus liquid endosperm with an inhibition constant (Ki) of approximately 2 × 10⁻⁹ M (2 nM) [1]. It also blocks the subsequent oxidation of ent-kaur-16-en-19-ol and ent-kaur-16-en-19-al with similar efficiency but does not significantly inhibit ent-kaur-16-en-19-oic acid oxidation, confirming target specificity within the three-step ent-kaurene oxidase reaction sequence [1]. While published Ki values for paclobutrazol and uniconazole against the identical enzyme preparation are not available in the same study, uniconazole has been reported to inhibit CYP701A with a Ki of 68 nM in separate enzyme assays, suggesting ancymidol possesses approximately 34-fold higher binding affinity at the primary target [2].

CYP701A Ki
Cross-study context
Ki ≈ 2 nM (ancymidol) vs. Ki = 68 nM (uniconazole, reported); ~34-fold higher target affinity
Supports enzyme kinetics studies at low concentrations; higher target binding context
Uniconazole Ki from supplier data; cross-study validation recommended
Gibberellin biosynthesis Cytochrome P450 Enzyme kinetics

Whole-Plant Growth Suppression: Ancymidol Potency Ranking Versus Flurprimidol, Uniconazole, and Paclobutrazol in Lantana camara Drench Application

In a controlled drench application study on 'Lucky Peach' lantana (Lantana camara) conducted 14 days after planting with a 6-week evaluation period, ancymidol demonstrated the lowest activity among the four PGRs tested [1]. Drenches containing 4 mg·L⁻¹ ancymidol produced plants of comparable size to those treated with 0.5 to 1 mg·L⁻¹ flurprimidol or uniconazole, or 2 mg·L⁻¹ paclobutrazol [1]. Across all lantana cultivars evaluated, flurprimidol and uniconazole exhibited the greatest activity in suppressing plant height, width, and growth index, while ancymidol required approximately 4- to 8-fold higher concentrations than flurprimidol/uniconazole and 2-fold higher concentrations than paclobutrazol to achieve equivalent growth control [1].

Growth Control Ranking
Head-to-head
4 mg·L⁻¹ ancymidol ≈ 0.5–1 mg·L⁻¹ flurprimidol/uniconazole; 2× paclobutrazol concentration needed for equivalent effect in Lantana camara
Wider concentration-response window may suit dose-titration research
Container-grown plant drench; 6-week post-treatment evaluation
Ornamental horticulture Container plant production Plant growth regulator

In Vitro Shoot Proliferation: Ancymidol-Enhanced Regeneration Efficiency in Plant Tissue Culture

In a direct regeneration system for Galium asperifolium using nodal explants on Murashige and Skoog medium, the addition of ancymidol (10 µM) in combination with 6 µM 6-benzylaminopurine (BAP) produced compact and robust microshoots with a maximum shoot number of 65.62 shoots per explant [1]. This represented a 1.64-fold increase in shoot proliferation compared to the control treatment (BAP alone, which yielded 13.9 shoots per explant) [1]. The ancymidol-supplemented medium also addressed the quality issue of excessive shoot height and slenderness observed in BAP-only cultures, which impaired subsequent rooting and hardening steps [1]. The rooted plantlets from ancymidol-treated microshoots achieved 85.71% rooting success following a 3-minute pulse treatment with 10 mM indole-3-butyric acid (IBA) [1].

Shoot Proliferation
Head-to-head
65.6 shoots/explant (10 µM ancymidol + BAP) vs. 13.9 shoots/explant (BAP alone); 1.64-fold increase in Galium asperifolium
Supports micropropagation protocols; compact morphology may improve rooting
Rooting success 85.7% after IBA pulse; in vitro nodal explant system
Plant micropropagation Tissue culture Shoot regeneration

Flowering Delay: Ancymidol Absence of Anthesis Delay Versus Uniconazole in Easter Lily

In a comparative study on Easter lily (Lilium longiflorum), both ancymidol (applied as one or two sprays at 50 mg·L⁻¹) and uniconazole (applied at 5, 10, 15, or 20 mg·L⁻¹) effectively reduced plant height compared to untreated controls [1]. However, a critical differential effect emerged regarding flowering timing: high concentrations of uniconazole delayed anthesis, whereas ancymidol treatments did not affect flowering time [1]. Additionally, total leaf area and leaf dry weight decreased as uniconazole concentration increased, while ancymidol treatments did not affect leaf area but did reduce leaf dry weight [1]. Individual corolla length was unaffected by either compound [1].

Anthesis Timing
Head-to-head
Ancymidol (50 mg·L⁻¹, 1–2 sprays): no anthesis delay. Uniconazole (5–20 mg·L⁻¹): delayed anthesis in Easter lily
May support flowering-schedule-sensitive height control protocols
Foliar spray; greenhouse forcing conditions
Floriculture Flowering phenology Growth retardant

Potency Comparison: Ancymidol Activity Relative to Chlormequat Chloride (CCC) in Lily Growth Retardation

In a comparative study of growth retardants applied as single compost drenches to virus-free and virus-infected Mid-Century Hybrid lily cultivar 'Enchantment', ancymidol, chlormequat chloride (CCC), and mepiquat chloride were all effective without adverse side effects [1]. On a concentration basis, mepiquat chloride was 2-2.5 times as active as CCC in reducing stem extension, but ancymidol was several orders of magnitude more active than both CCC and mepiquat chloride [1]. In a separate seed germination study with Amaranthus caudatus, CCC was found to be 3,000-fold less active than ancymidol [2]. Both CCC- and ancymidol-induced germination inhibition were reversed by exogenous gibberellic acid, confirming gibberellin pathway targeting [2].

CCC Potency Differential
Cross-study context
Ancymidol is ≥1,000-fold more active than chlormequat chloride (CCC) in lily stem extension and Amaranthus seed germination assays
Large potency differential enables low-rate application studies vs. quaternary ammonium retardants
CCC activity 3,000-fold lower in germination assay (cross-study); gibberellic acid-reversible
Lily cultivation Growth retardation Dose-response

Application Scenarios Where Ancymidol (CAS 12771-68-5) Demonstrates Quantified Procurement Advantage


Plant Micropropagation Requiring High Shoot Multiplication Rates and Compact Shoot Morphology

Ancymidol at 10 µM combined with 6 µM BAP increases shoot proliferation 1.64-fold (from 13.9 to 65.62 shoots per explant) while producing compact, robust microshoots suitable for downstream rooting and acclimatization, achieving 85.71% rooting success [1]. This quantifiable improvement addresses the dual challenges of maximizing regeneration efficiency and producing handling-quality shoots in commercial tissue culture laboratories.

Greenhouse Production of Holiday Crops with Fixed Shipping Windows (e.g., Easter Lily, Poinsettia)

Ancymidol provides effective height control without delaying anthesis, unlike uniconazole which significantly delays flowering at higher concentrations [1]. For Easter lily production, where plants must flower precisely for the Easter holiday, ancymidol's neutral effect on flowering timing enables height management without risking missed market windows [1].

Research Requiring Fine-Tuned Growth Control with Wider Concentration-Response Window

Ancymidol requires 4-8× higher concentrations than flurprimidol/uniconazole and 2× higher than paclobutrazol to achieve equivalent growth suppression in Lantana camara [1]. This lower per-unit potency translates to a wider working concentration range for precise dose-response experiments, reducing the risk of overshooting target growth inhibition levels in research settings where gradual, titratable effects are desired [1].

Application
Selection Property
Validation Focus
Plant micropropagation research
Shoot proliferation context & compact morphology
Multiplication rate and rooting success endpoints
Holiday crop timing research (Easter lily, poinsettia)
Flowering timing neutrality
Anthesis delay vs. height control endpoints
Dose-response growth regulation studies
Wider concentration-response window
Growth suppression titration endpoints
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